Cyclohexylmethyl 2-pyridyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCULAVYSHWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453851 | |
| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-75-8 | |
| Record name | 2-Cyclohexyl-1-(2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Cyclohexylmethyl 2-pyridyl ketone
An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl 2-pyridyl ketone
Abstract
This compound is a valuable heterocyclic ketone that serves as a key intermediate and building block in medicinal chemistry and materials science. Its structural motif, combining a flexible cycloaliphatic group with a rigid, coordinating pyridyl ring, makes it an attractive scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, designed for researchers, chemists, and drug development professionals. We will delve into three core synthetic paradigms: organometallic addition to pyridine electrophiles, acylation of organometallic reagents with activated pyridine-2-carboxylic acid derivatives, and the oxidation of a precursor secondary alcohol. The discussion emphasizes the underlying chemical principles, the rationale for methodological choices, and provides detailed, field-proven protocols to empower scientists in their synthetic endeavors.
Introduction and Strategic Overview
The synthesis of 2-acylpyridines is a cornerstone of heterocyclic chemistry, owing to their prevalence in biologically active molecules and their utility as ligands in catalysis.[1][2] The target molecule, this compound, presents a straightforward yet illustrative synthetic challenge. A retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approach.
Caption: Retrosynthetic analysis of this compound.
This guide is structured around these three logical pathways, offering a comparative analysis to facilitate method selection based on laboratory-specific constraints such as scale, cost, and available equipment.
Method 1: Organometallic Addition to a Pyridine Nitrile Electrophile
This is arguably the most direct and classical approach for forging the ketone's carbon skeleton. It leverages the high nucleophilicity of organometallic reagents and the electrophilic nature of the nitrile carbon.
Scientific Principle and Rationale
The core of this method is the addition of a cyclohexylmethyl organometallic reagent, typically a Grignard (Cyclohexylmethylmagnesium bromide) or an organolithium species, to 2-cyanopyridine. Organometallic reagents are potent nucleophiles and strong bases; however, the reaction with a nitrile is highly chemoselective.[3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the desired ketone.
The choice of an organomagnesium (Grignard) reagent is often preferred over an organolithium counterpart for additions to enolizable ketones or nitriles, as the lower basicity of the Grignard reagent can minimize side reactions like deprotonation at the alpha-position.[3]
Experimental Protocol
Step A: Preparation of Cyclohexylmethylmagnesium Bromide
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of cyclohexylmethyl bromide (1.0 eq) in the anhydrous solvent dropwise to the magnesium suspension. Initiation may require gentle warming or the addition of a small iodine crystal.
-
Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Reaction with 2-Cyanopyridine and Hydrolysis
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of aqueous acid (e.g., 2 M HCl) cooled in an ice bath.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ketone.
Caption: Workflow for synthesis via organometallic addition to nitrile.
Method 2: Acylative Coupling with Activated Pyridine-2-Carboxylic Acid
This strategy involves activating 2-picolinic acid (pyridine-2-carboxylic acid) to create a highly reactive acylating agent, which is then coupled with a cyclohexylmethyl organometallic nucleophile. This approach offers versatility through the choice of activating group.
Scientific Principle and Rationale
Direct reaction of a carboxylic acid with a Grignard reagent is unproductive for ketone synthesis, as the acidic proton is rapidly quenched, and the resulting carboxylate is generally unreactive. Therefore, the carboxylic acid must be converted into a more electrophilic derivative. While acid chlorides are classic choices, they are often too reactive, leading to a double addition of the organometallic reagent to form a tertiary alcohol.
A superior alternative is the use of S-(2-pyridyl) thioates.[4] These compounds exhibit attenuated reactivity, allowing for the selective formation of the ketone. The reaction is often accelerated by the addition of a copper(I) catalyst, which is believed to proceed via an organocuprate intermediate, further enhancing selectivity.[5] This method provides excellent yields and avoids the over-addition problem.
Experimental Protocol
Step A: Synthesis of S-(2-Pyridyl) 2-pyridinecarbothioate
-
Suspend 2-picolinic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of 2-picolinoyl chloride.[6][7]
-
In a separate flask, prepare a solution of 2-pyridinethiol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane.
-
Cool the thiol solution to 0 °C and add the freshly prepared 2-picolinoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude thioester, which can be purified by chromatography or recrystallization.
Step B: Copper-Catalyzed Coupling with Grignard Reagent
-
To a solution of the S-(2-pyridyl) 2-pyridinecarbothioate (1.0 eq) in anhydrous THF at -10 °C, add a catalytic amount of copper(I) cyanide (CuCN, ~5 mol%).
-
Slowly add the previously prepared Cyclohexylmethylmagnesium bromide solution (1.1 eq) while maintaining the low temperature.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify via silica gel chromatography to afford the target ketone. High yields (often >85%) are typically reported for this type of coupling.[4]
| Parameter | Method 1 (Nitrile) | Method 2 (Thioester) |
| Key Electrophile | 2-Cyanopyridine | S-(2-Pyridyl) 2-pyridinecarbothioate |
| Key Challenge | Potential for side reactions if starting materials are not pure. | Requires a two-step sequence to prepare the activated ester. |
| Selectivity | Generally good; imine intermediate prevents over-addition. | Excellent; avoids tertiary alcohol formation. |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reagent Cost | 2-Cyanopyridine is relatively inexpensive. | 2-Picolinic acid and 2-pyridinethiol are also accessible. |
Table 1: Comparison of key parameters for Method 1 and Method 2.
Method 3: Oxidation of Cyclohexylmethyl(pyridin-2-yl)methanol
This two-step approach decouples the carbon-carbon bond formation from the establishment of the ketone functionality. It is particularly advantageous if the precursor alcohol is readily accessible or if other functional groups in a more complex molecule are incompatible with highly reactive organometallics.
Scientific Principle and Rationale
The first step involves the synthesis of the secondary alcohol, Cyclohexylmethyl(pyridin-2-yl)methanol, typically via the addition of a cyclohexylmethyl Grignard reagent to 2-pyridinecarboxaldehyde. The second, crucial step is the selective oxidation of this secondary alcohol to the corresponding ketone.[8]
A wide array of oxidizing agents can accomplish this transformation.[9][10] The choice of oxidant is critical and depends on factors like scale, desired reaction conditions (acidic vs. neutral), and tolerance for heavy metal waste.
-
Chromium-based Reagents: Pyridinium chlorochromate (PCC) is a common choice that works under milder, non-aqueous conditions, preventing over-oxidation.[11] However, the toxicity and disposal of chromium waste are significant drawbacks.
-
DMSO-based Reagents (e.g., Parikh-Doering): The sulfur trioxide pyridine complex in the presence of DMSO and a tertiary amine provides a mild and metal-free oxidation.[12] This method is often preferred for its operational simplicity and less hazardous waste profile.
-
Periodinanes (e.g., Dess-Martin Periodinane): DMP is a highly reliable and mild oxidant that provides high yields of ketones at room temperature. Its primary disadvantages are the high cost and potentially explosive nature if not handled correctly.
Experimental Protocol (using Parikh-Doering Oxidation)
Step A: Synthesis of Cyclohexylmethyl(pyridin-2-yl)methanol
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF at 0 °C, add a solution of Cyclohexylmethylmagnesium bromide (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash, dry, and concentrate to yield the crude alcohol, which can be purified or used directly in the next step.
Step B: Parikh-Doering Oxidation
-
Dissolve the crude alcohol (1.0 eq) in a mixture of anhydrous DMSO and dichloromethane.
-
Add triethylamine (3.0-5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise, ensuring the temperature remains low.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane. Wash the combined organic layers with dilute acid, water, and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography.
Caption: Two-stage workflow for the synthesis via oxidation.
Conclusion and Method Selection
The can be successfully achieved through several robust and reliable methods.
-
Method 1 (Nitrile Addition) is the most direct C-C bond-forming approach and is excellent for its atom economy and straightforward execution.
-
Method 2 (Acylative Coupling) , particularly via a thioester intermediate, offers superior control and often higher yields, making it a trustworthy choice for avoiding over-addition side products.
-
Method 3 (Oxidation) provides strategic flexibility, allowing the synthesis to be performed in two distinct stages. This is highly valuable in the context of complex molecule synthesis where mild, late-stage functionalization is required.
The optimal choice depends on the specific objectives of the research. For rapid, large-scale access, Method 1 is highly attractive. For syntheses requiring maximum control and yield, Method 2 is often the superior choice. For integrating the synthesis into a multi-step sequence, the strategic decoupling offered by Method 3 is invaluable. Each method, grounded in fundamental principles of organic chemistry, provides a reliable pathway to this important synthetic building block.
References
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Kröhnke, F. The Kröhnke Pyridine Synthesis. Wikipedia. [Link]
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ResearchGate. Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. ResearchGate. [Link]
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Rashid, U., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
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Liu, W., et al. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Journal of the American Chemical Society. [Link]
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ACS Publications. A Ketone Synthesis via Cu(I)-Catalyzed Regioselective Coupling of 2-Pyridylthioesters with Grignard Reagents. The Journal of Organic Chemistry. [Link]
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Huang, G., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
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Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
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Seki, M. New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents. American Chemical Society. [Link]
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Spectroscopic Profile of Cyclohexylmethyl 2-pyridyl ketone: A Technical Guide
Molecular Structure and Key Features
Cyclohexylmethyl 2-pyridyl ketone possesses a unique combination of functionalities that dictate its spectroscopic behavior. The molecule consists of a cyclohexyl ring connected via a methylene bridge to a carbonyl group, which is in turn attached to a 2-substituted pyridine ring. This arrangement, particularly the conjugation of the ketone with the aromatic pyridine system, is crucial for interpreting its spectral data.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridyl H6 | 8.6 - 8.8 | Doublet | 1H |
| Pyridyl H4 | 7.8 - 8.0 | Triplet | 1H |
| Pyridyl H3 | 7.9 - 8.1 | Doublet | 1H |
| Pyridyl H5 | 7.4 - 7.6 | Triplet | 1H |
| Methylene (-CH₂-) | 3.0 - 3.3 | Doublet | 2H |
| Cyclohexyl (-CH-) | 1.8 - 2.0 | Multiplet | 1H |
| Cyclohexyl (-CH₂-) | 1.0 - 1.8 | Multiplet | 10H |
Rationale behind the Predictions:
-
Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The H6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded. The electron-withdrawing effect of the carbonyl group will further deshield the pyridyl protons, particularly H3 and H4.
-
Methylene Protons: The protons of the methylene bridge are adjacent to the carbonyl group, which causes a significant downfield shift into the 3.0-3.3 ppm range. They are expected to appear as a doublet due to coupling with the single proton on the adjacent cyclohexyl carbon.
-
Cyclohexyl Protons: The protons on the cyclohexyl ring will be in the aliphatic region (1.0-2.0 ppm). The methine proton (the one attached to the carbon bearing the methylene group) will be the most downfield of the cyclohexyl protons. The remaining ten protons will appear as a complex multiplet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 198 - 202 |
| Pyridyl C2 | 152 - 155 |
| Pyridyl C6 | 148 - 150 |
| Pyridyl C4 | 136 - 138 |
| Pyridyl C3 | 126 - 128 |
| Pyridyl C5 | 121 - 123 |
| Methylene (-CH₂-) | 45 - 50 |
| Cyclohexyl (-CH-) | 40 - 45 |
| Cyclohexyl (-CH₂-) | 25 - 35 |
Rationale behind the Predictions:
-
Carbonyl Carbon: The carbonyl carbon of a ketone typically appears significantly downfield, in the range of 190-220 ppm.[1][2] Conjugation with the pyridine ring is expected to shift it slightly upfield compared to a simple aliphatic ketone.
-
Pyridyl Carbons: The carbons of the pyridine ring will be in the aromatic region (120-160 ppm). The carbon attached to the nitrogen (C2 and C6) will be the most deshielded. The carbon directly attached to the carbonyl group (C2) will also be significantly deshielded.
-
Aliphatic Carbons: The methylene and cyclohexyl carbons will appear in the aliphatic region of the spectrum. The carbon of the methylene bridge, being alpha to the carbonyl group, will be more deshielded than the cyclohexyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1690 - 1710 | Strong |
| C=C and C=N Stretch (Pyridine) | 1580 - 1610 | Medium-Strong |
| C-H Stretch (sp³ Aliphatic) | 2850 - 2960 | Strong |
| C-H Stretch (sp² Aromatic) | 3010 - 3080 | Medium-Weak |
Rationale behind the Predictions:
-
Carbonyl Stretch: A strong absorption band due to the C=O stretching vibration is the most characteristic feature of a ketone, typically appearing around 1715 cm⁻¹ for saturated aliphatic ketones.[3] However, conjugation with the pyridine ring will lower the frequency to the 1690-1710 cm⁻¹ range.[3][4]
-
Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1580-1610 cm⁻¹ region.
-
C-H Stretches: Strong absorptions corresponding to the C-H stretching of the cyclohexyl and methylene groups will be observed just below 3000 cm⁻¹, while the weaker C-H stretches of the pyridine ring will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
The predicted molecular formula for this compound is C₁₂H₁₅NO, with a monoisotopic mass of approximately 189.1154 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189.
Predicted Fragmentation Pathways
The primary fragmentation mechanism for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[6]
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Introduction: The Unique Role of Pyridyl Ketones in Chelation Chemistry
An In-Depth Technical Guide to Chelation Effects in Pyridyl Ketone Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Pyridyl ketone compounds represent a class of exceptionally versatile chelating agents whose utility in coordination chemistry, catalysis, and medicine is rapidly expanding. The defining characteristic of these ligands, particularly di-2-pyridyl ketone (dpk), is not merely their ability to form stable metal complexes through various coordination modes, but the profound electronic and steric effects that chelation imparts upon the ketone moiety itself. The coordination of the pyridyl nitrogen atoms to a metal center significantly activates the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This chelation-induced reactivity leads to the in situ formation of novel gem-diol or hemiketal/alkoxide ligands, a transformation that unlocks unique structural motifs and functionalities. This guide provides a detailed exploration of these chelation effects, from the fundamental principles of coordination to their practical applications in homogeneous catalysis and the development of novel therapeutics for cancer, neurodegenerative diseases, and microbial infections. We present field-proven experimental protocols, quantitative data, and mechanistic insights to equip researchers and drug development professionals with a comprehensive understanding of this dynamic area of chemistry.
Pyridyl ketones, particularly those with pyridyl groups in the 2-position, serve as privileged scaffolds in coordination chemistry. The prototypical example, di-2-pyridyl ketone (dpk), is a versatile organic ligand with three potential donor groups: the two pyridyl nitrogen atoms and the carbonyl oxygen atom.[1] This arrangement allows it to function as a terminal, monodentate, chelating, or bridging ligand, leading to a rich diversity of coordination complexes.[1] While the initial chelation typically involves the nitrogen atoms, the most scientifically significant "effect" of this coordination is the subsequent transformation of the ketone functional group, which dramatically influences the final structure and properties of the metal complex.
Core Principles of Coordination: Versatility in Binding
The structural diversity of pyridyl ketone complexes stems from the ligand's ability to adopt multiple coordination modes. The neutral dpk molecule can act as a bidentate ligand by forming bonds through the two nitrogen atoms (N,N-coordination) or through one nitrogen and the carbonyl oxygen (N,O-coordination).[2] It can also act as a tridentate ligand, bridging metal centers.[2]
-
N,N'-Bidentate Chelation: This is the most common initial binding mode, forming a stable six-membered chelate ring. In this mode, mononuclear transition metal complexes are typically isolated.[2]
-
N,O-Bidentate Chelation: This mode is also possible, forming a five-membered chelate ring.
-
Bridging Coordination: When the carbonyl oxygen atom participates in bonding, it often leads to the formation of polynuclear or cluster complexes.[2]
The preferred coordination mode is influenced by factors such as the metal ion's identity, the solvent system, and the presence of other coordinating anions.
Caption: Common coordination modes of di-2-pyridyl ketone (dpk).
The Primary Chelation Effect: Activation and Transformation of the Carbonyl Group
The cornerstone of pyridyl ketone chemistry is the chelation-induced activation of the carbonyl group. When the pyridyl nitrogen atoms coordinate to a Lewis acidic metal center, electron density is withdrawn from the aromatic rings. This inductive effect propagates to the carbonyl carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack.[3]
In the presence of nucleophilic solvents like water or alcohols, the coordinated ketone undergoes an addition reaction to form a geminal diol or a hemiketal, respectively.[1][2] This in situ transformation is remarkable because ketones are not typically hydrated to any significant extent in aqueous media unless flanked by strong electron-withdrawing groups.[3] Metal coordination thus serves as a "switch" to trigger this latent reactivity.
This process effectively creates a new, transformed ligand that binds to the metal center. For example, the reaction of di-2-pyridyl ketone (dpk) with palladium(II) chloride in ethanol does not yield a complex of dpk itself, but rather its ethanol adduct, the (dpk·EtOH) hemiketal.[4]
Caption: Chelation activates the carbonyl for nucleophilic attack.
Applications in Drug Development and Medicinal Chemistry
The ability of pyridyl ketones to form stable metal chelates is of significant interest to drug development professionals, with applications spanning oncology, neurodegenerative disease, and infectious disease.
Anti-Cancer Activity via Iron Chelation and DNA Interaction
Rapidly proliferating cancer cells have a higher requirement for iron than normal cells, making iron chelation a viable anti-cancer strategy. Derivatives of di-2-pyridyl ketone, such as the di-2-pyridylketone isonicotinoyl hydrazone (PKIH) analogues, have been identified as potent iron chelators with marked anti-proliferative activity.[5] These agents can sequester intracellular iron, disrupting the cell cycle and inhibiting DNA synthesis, with an efficacy similar to or exceeding other highly cytotoxic chelators.[5]
Furthermore, metal complexes of pyridyl ketones have been shown to interact directly with biological macromolecules. In silico docking studies of Pd(II) complexes of dpk and its ethanol adduct have demonstrated potential binding activity against DNA, suggesting a mechanism for inducing cytotoxicity in cancer cells.[4] Ruthenium complexes are also being explored for this purpose.[1]
Potential in Neurodegenerative Diseases
The dysregulation of metal ions (copper, iron, and zinc) is closely linked to the onset and progression of Alzheimer's disease, as these ions can modulate the aggregation of the amyloid-β (Aβ) peptide.[6] Consequently, metal chelation is a key therapeutic strategy. While research into pyridyl ketone complexes for this specific application is emerging, the broader class of metal complexes is being extensively investigated to inhibit Aβ aggregation and cytotoxicity.[7][8] The principles of chelation and the ability to design ligands with specific properties make pyridyl ketones attractive candidates for developing therapeutics to restore metal homeostasis in the brain.
Antimicrobial Agents
The search for new antimicrobial agents is critical in an era of increasing drug resistance. Pyridine-derived compounds are known to possess a wide range of biological activities, including antimicrobial and antiviral effects.[9] Metal complexes of a Schiff base derived from a pyridyl ketone precursor have demonstrated broad-spectrum antimicrobial activity against various bacteria, yeasts, and fungi.[10] Notably, the Zn(II) complex in one study was found to be the most effective, highlighting the importance of the coordinated metal in defining the biological activity.[10]
Applications in Homogeneous Catalysis
Beyond medicine, pyridyl ketone metal complexes are highly effective catalysts. Palladium(II) complexes of dpk and its in situ formed derivatives have shown notable catalytic function in C-C cross-coupling reactions, which are fundamental transformations in organic synthesis.[4][11]
Specifically, these complexes are excellent pre-catalysts for the Heck reaction, used to couple aryl halides with alkenes.[4] The catalytic activity is influenced by the ligand structure; for example, the hemiketal (dpk·EtOH)PdCl₂ complex has been shown to be a more active catalyst than its parent ketone complex, (dpk)PdCl₂.[4] This demonstrates how the chelation-induced transformation of the ligand can be leveraged to tune catalytic performance.
Experimental Methodologies & Protocols
The following protocols are synthesized from established, peer-reviewed procedures and provide a self-validating framework for the synthesis and application of these complexes.
Protocol: Synthesis of a (dpk)PdCl₂ Complex[4]
-
Materials: Di-2-pyridyl ketone (dpk), PdCl₂(PhCN)₂, Dichloromethane (CH₂Cl₂), n-hexane.
-
Procedure:
-
Under an inert argon atmosphere using Schlenk line techniques, dissolve 0.40 mmol of PdCl₂(PhCN)₂ in 30 mL of CH₂Cl₂.
-
To this solution, add a solution of 0.41 mmol of dpk in 10 mL of CH₂Cl₂.
-
Stir the reaction mixture for 1 hour at room temperature. A clear, red-colored solution should form.
-
Reduce the volume of the solution to approximately 1 mL under reduced pressure.
-
Add 20 mL of n-hexane to precipitate the product.
-
Filter the resulting brown particles, wash thoroughly with diethyl ether, and dry under vacuum.
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. A characteristic C=O stretch should be observed around 1655 cm⁻¹.
-
Protocol: In Situ Transformation to (dpk·EtOH)PdCl₂[4]
-
Materials: (dpk)PdCl₂ complex (from Protocol 6.1), Dichloromethane (CH₂Cl₂), Ethanol (EtOH), Diethyl ether.
-
Procedure:
-
Dissolve 0.20 mmol of the (dpk)PdCl₂ complex in a 1:5 mixture of dichloromethane/ethanol.
-
Subject the mixture to ultrasonication for 10 minutes to ensure complete dissolution.
-
Seal the vessel and stir the reaction for 24 hours at room temperature.
-
Concentrate the solution to a 1 mL volume under reduced pressure.
-
Add 20 mL of diethyl ether to precipitate a light red solid.
-
Filter the solid, wash well with n-hexane, and dry under vacuum.
-
Validation: Characterization by IR spectroscopy should show the disappearance of the C=O stretch (around 1655 cm⁻¹) and the appearance of a broad O-H stretch (around 3450 cm⁻¹), confirming the nucleophilic addition of ethanol.
-
Protocol: Catalytic Heck Reaction[4]
Caption: Experimental workflow for a Pd-catalyzed Heck reaction.
Characterization Techniques
A multi-faceted approach is required to fully characterize pyridyl ketone complexes and validate the chelation-induced transformations.
-
Infrared (IR) Spectroscopy: Crucial for monitoring the reaction at the carbonyl group. The disappearance of the C=O stretching frequency and the appearance of an O-H stretch is definitive evidence of gem-diol or hemiketal formation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand structure in solution.
-
X-ray Crystallography: Provides unambiguous, solid-state structural information, confirming coordination modes, bond lengths, and the geometry of the transformed ligand.[4]
-
UV-Vis Spectroscopy: Can be used to monitor the electronic transitions and track the in situ formation of new species.[4]
-
Mass Spectrometry (FAB-MS, ESI-MS): Confirms the mass and fragmentation patterns of the synthesized complexes.
Quantitative Data Summary
Quantitative data is essential for comparing the efficacy and properties of different pyridyl ketone chelates.
Table 1: Stability Constants of a Co(II)-DPKBH Complex Data for di-2-pyridyl ketone benzoylhydrazone (DPKBH) in 50% (V/V) ethanolic solution at pH 5.3 and 25.0°C.[12]
| Constant | Value |
| Overall Formation Constant (β₁) | 5.305 × 10⁶ M⁻¹ |
| Overall Formation Constant (β₂) | 8.476 × 10¹⁰ M⁻² |
Table 2: Catalytic Performance in Heck Reaction Reaction: Iodobenzene + Methyl Acrylate. Conditions: 80°C, DMF solvent.[4]
| Catalyst | Base | Time (h) | Conversion (%) |
| (dpk)PdCl₂ | KOH | 1 | 87 |
| (dpk)PdCl₂ | Et₃N | 24 | 93 |
| (dpk·EtOH)PdCl₂ | KOH | 1 | 99 |
| (dpk·EtOH)PdCl₂ | Et₃N | 24 | 99 |
Conclusion and Future Outlook
The chelation effects in pyridyl ketone compounds extend far beyond simple metal binding. The coordination-induced activation of the carbonyl group is a powerful tool, enabling the in situ generation of complex, functional ligands from simple precursors. This unique reactivity has profound implications for catalyst design, where ligand transformation can directly tune activity and selectivity. For drug development professionals, the versatile coordination chemistry of pyridyl ketones offers a robust platform for designing targeted therapeutics. The proven efficacy of their derivatives as iron chelators for anti-cancer applications and their potential as antimicrobial agents and modulators of neurodegenerative processes highlights the immense promise of this ligand class. Future research will likely focus on synthesizing more complex, functionalized pyridyl ketones to enhance biological targeting, improve catalytic efficiency, and further unravel the intricate relationship between chelation, reactivity, and function.
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Gomes, L., Bataglioli, J. C., & Storr, T. (2020). Metal complexes that bind to the amyloid-β peptide of relevance to Alzheimer's disease. Coordination Chemistry Reviews, 412, 213255. Available at: [Link]
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Wang, L., et al. (2022). A computational study of metal ions interaction with amyloid-β 1–42 peptide structure in hyperpyrexia: Implications for Alzheimer disease. Frontiers in Aging Neuroscience, 14, 914945. Available at: [Link]
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Chen, X., et al. (2024). Mechanism of Metal Complexes in Alzheimer's Disease. International Journal of Molecular Sciences, 25(22), 11873. Available at: [Link]
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Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(12), 1478. Available at: [Link]
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Ghosh, K., et al. (2012). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. Polyhedron, 34(1), 20-27. Available at: [Link]
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AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(23), 25073–25083. Available at: [Link]
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Kalfagiannis, D. P., & Perlepes, S. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. European Journal of Inorganic Chemistry, 2009(19), 2695-2719. Available at: [Link]
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Hayne, D. J., Lim, S., & Donnelly, P. S. (2016). Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease. Chemical Society Reviews, 45(6), 1576-1587. Available at: [Link]
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Drzeżdżon, J., et al. (2022). Mechanism of Metal Complexes in Alzheimer's Disease. International Journal of Molecular Sciences, 25(22), 11873. Available at: [Link]
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de Almeida, L. F., et al. (2007). Spectrophotometric Determination of the Stability Constants of Co(II) and DPKBH (DI-2-Pyridyl Ketone Benzoylhydrazone). Journal of the Brazilian Chemical Society, 18(2), 346-351. Available at: [Link]
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AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
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Farzaneh, F., & Ghandali, M. (2009). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 21(5), 3441-3448. Available at: [Link]
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Kumah, R. T., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters, 150, 2647–2658. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2025). Pyridine-Derived Chelates: Synthesis, Characterization, Antimicrobial screening and their Potential as Anti- H. Pylori, Antibreast Cancer and Anti-COVID-19 Agents. Journal of Chemical Health Risks, 15(4). Available at: [Link]
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Sommerer, S. O., & Abboud, K. A. (1993). Structure of di-2-pyridyl ketone-hydrate platinum(II) chloride tetrahydrate. Acta Crystallographica Section C, 49(6), 1152-1154. Available at: [Link]
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Lamba, A. (2007). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. Available at: [Link]
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Sharma, P., & Singh, R. (2018). Stability constants of metal complexes and their applications. M. Sc. PART I SEMESTER – I Paper 101- Inorganic Chemistry-I. Available at: [Link]
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Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(5), 1017-1040. Available at: [Link]
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Richardson, D. R., et al. (2002). Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents. Blood, 99(9), 3372-3380. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Cyclohexylmethyl 2-pyridyl ketone as a Versatile Chemical Intermediate
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design.[2] Within this class, 2-acylpyridines, such as Cyclohexylmethyl 2-pyridyl ketone, serve as pivotal chemical intermediates. Their true value lies in their capacity for stereoselective transformation into chiral secondary alcohols and, subsequently, into complex chiral piperidines—a core motif in many pharmacologically active agents.[3][4][5]
This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail its physicochemical properties, propose a robust synthetic protocol, and present validated applications for its conversion into high-value chiral building blocks. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and analytical validation required for trustworthy and reproducible synthesis.
Compound Profile and Handling
This compound is a specialty chemical building block. A clear understanding of its properties is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 149108-75-8 | [6][7] |
| Molecular Formula | C₁₃H₁₇NO | [6][7] |
| Molecular Weight | 203.28 g/mol | [6][7] |
| Appearance | (Expected) Pale yellow to colorless oil or low-melting solid | General knowledge |
| Purity | Typically >97% | [6] |
| SMILES | O=C(CC1CCCCC1)C2=NC=CC=C2 | [7] |
| InChI Key | BTCULAVYSHWCJA-UHFFFAOYSA-N | [6] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Store in a cool, dry place away from strong oxidizing agents.[8]
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Synthesis of this compound
While commercially available, understanding the synthesis of this intermediate is valuable. A common and effective method involves the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxamide derivative, such as a Weinreb amide, which prevents over-addition.
Protocol 2.1: Synthesis via Weinreb Amide
This protocol describes the synthesis starting from pyridine-2-carboxylic acid. The formation of the N-methoxy-N-methylamide (Weinreb amide) followed by the addition of a Grignard reagent provides a controlled and high-yield route to the desired ketone.
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol:
-
Weinreb Amide Formation:
-
To a solution of pyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, dry the organic layer over MgSO₄, and purify by column chromatography to yield the Pyridine-2-Weinreb amide.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, prepare cyclohexylmethylmagnesium bromide from cyclohexylmethyl bromide (1.5 eq) and magnesium turnings (1.6 eq) in anhydrous THF.
-
Cool the prepared Grignard reagent to 0 °C.
-
Dissolve the Pyridine-2-Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
-
Core Application: Asymmetric Reduction to a Chiral Alcohol
The most powerful application of prochiral 2-acylpyridines is their conversion into enantiomerically pure secondary alcohols.[3] These alcohols are invaluable chiral building blocks. Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for this transformation, often utilizing ruthenium (Ru) or rhodium (Rh) catalysts with chiral ligands.[9]
Causality Behind Experimental Choices:
-
Catalyst System: A pre-catalyst like [Rh(COD)Binapine]BF₄ is chosen for its proven high efficiency and enantioselectivity in the hydrogenation of various 2-pyridine ketones.[3] The chiral Binapine ligand creates a chiral pocket around the metal center, directing the hydride transfer to one specific face of the ketone.
-
Hydrogen Source: While high-pressure H₂ gas can be used, a formic acid/triethylamine (HCOOH/NEt₃) mixture is often preferred as a hydrogen source in transfer hydrogenation for its operational simplicity and milder conditions.[4]
-
Solvent: A polar aprotic solvent like isopropanol or methanol is typically used to dissolve the substrate and catalyst system effectively.
Protocol 3.1: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established methods for the highly enantioselective reduction of 2-pyridyl ketones.[3]
Caption: Workflow for asymmetric hydrogenation of the title ketone.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a high-pressure autoclave, add this compound (1.0 eq) and the rhodium catalyst [Rh(COD)Binapine]BF₄ (0.01 eq).
-
Evacuate the autoclave and backfill with argon or nitrogen gas (repeat 3 times).
-
Add degassed methanol as the solvent via cannula.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 40 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing) and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude alcohol by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
-
Analytical Validation (Self-Validation):
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Crucially, determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
| Parameter | Expected Outcome | Reference |
| Chemical Yield | >95% | [3] |
| Enantiomeric Excess (ee) | Up to 99% | [3] |
Downstream Synthesis: Accessing Chiral Piperidines
The chiral alcohol produced in the previous step is a gateway to synthesizing valuable chiral piperidines. The most direct route involves the complete reduction of the pyridine ring, which can often be achieved with high diastereoselectivity, guided by the existing stereocenter.[10][11]
Protocol 4.1: Diastereoselective Hydrogenation to a Chiral Piperidine
This protocol outlines the reduction of the pyridine ring to a piperidine ring using heterogeneous catalysis.
Caption: Multi-step pathway from ketone to chiral piperidine.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a high-pressure hydrogenation vessel, dissolve the chiral (cyclohexylmethyl)(pyridin-2-yl)methanol (1.0 eq) in methanol or acetic acid.
-
Carefully add a heterogeneous catalyst, such as Rhodium on Carbon (5-10% Rh/C, ~10 mol% loading), under an inert atmosphere. Acetic acid as a solvent can facilitate the reduction of the electron-deficient pyridinium species.
-
-
Hydrogenation:
-
Seal the vessel, evacuate, and backfill with argon.
-
Pressurize with hydrogen gas (typically 5-10 atm, though higher pressures may be needed).
-
Stir the reaction at a slightly elevated temperature (e.g., 50-80 °C) for 24-48 hours.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Workup and Purification:
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. If acetic acid was used, it may need to be neutralized with a base (e.g., NaHCO₃) during an aqueous workup before extraction.
-
Purify the resulting chiral piperidinyl methanol derivative by column chromatography or crystallization.
-
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed intermediate offering a direct entry point to valuable, complex chiral structures. Through high-yield synthesis and, more importantly, highly selective asymmetric reduction, it provides access to enantiopure pyridyl alcohols. These alcohols are immediate precursors to chiral piperidines, a foundational scaffold in modern drug discovery. The protocols and workflows detailed in this guide demonstrate the robust utility of this intermediate, providing researchers with reliable methods to generate molecular complexity and accelerate the development of novel therapeutic agents.
References
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Zhang, X. et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. Available at: [Link]
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The Good Scents Company. (n.d.). cyclohexyl methyl ketone, 823-76-7. Available at: [Link]
-
PubChem. (n.d.). (3-Cyclohexyl)propyl 2-pyridyl ketone. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. Available at: [Link]
-
Zhou, J. et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
Thieme Chemistry. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Available at: [Link]
-
Gwaram, N. S. et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
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Sharma, A. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
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Elsevier. (2019). Transfer hydrogenation of ketones catalyzed by 2,6-bis(triazinyl)pyridine ruthenium complexes. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (2007). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. Available at: [Link]
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Kumah, R. T. et al. (2019). Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. Dalton Transactions. Available at: [Link]
-
LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone. Available at: [Link]
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Pearson. (n.d.). Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4. Available at: [Link]
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DTIC. (1994). Piperidine Synthesis. Available at: [Link]
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Islam, M. B. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of Cyclohexyl Methyl Ketone. Available at: [Link]
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Reddit. (2023). Synthesis Of Chiral Piperidines. Available at: [Link]
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Kitzinger, K. M. et al. (2019). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. Available at: [Link]
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Knowles, J. P. & Parker, J. (2021). Asymmetric Partial Reductions of Pyridines. Chem. Available at: [Link]
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Chemsrc. (n.d.). cyclohexylmethyl phenyl ketone. Available at: [Link]
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NIH. (n.d.). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Available at: [Link]
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ProQuest. (n.d.). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Available at: [Link]
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The Royal Society of Chemistry. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. Available at: [Link]
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Application Notes and Protocols: Scale-Up Synthesis of Cyclohexylmethyl 2-pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Cyclohexylmethyl 2-pyridyl ketone and its derivatives are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their preparation, particularly on a larger scale, presents a unique set of challenges that require a deep understanding of reaction mechanisms, process safety, and modern analytical techniques. This guide provides a comprehensive overview of the critical considerations for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern process robustness and efficiency. We will delve into a detailed synthetic protocol, address the intricacies of handling highly reactive organometallic reagents, and explore the implementation of Process Analytical Technology (PAT) for real-time monitoring and control.
Strategic Selection of the Synthetic Route: A Balance of Efficiency and Scalability
Several synthetic pathways can be envisioned for the construction of this compound. After careful consideration of factors such as atom economy, reagent availability, and scalability, this guide will focus on the reaction of 2-lithiopyridine with cyclohexylacetyl chloride. This route is chosen for its directness and potential for high yield.
Alternative routes, such as Grignard-based approaches or palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), are also viable.[1][2][3][4][5] While Grignard reagents are powerful nucleophiles, their reactions with pyridyl systems can sometimes be complicated by side reactions.[6] Palladium-catalyzed methods offer excellent functional group tolerance but can introduce challenges related to catalyst cost, removal, and sensitivity.[7]
The chosen organolithium route, while requiring stringent anhydrous and inert conditions, offers a clean and efficient transformation when properly controlled.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis and provides a foundation for further scale-up. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |
| 2-Bromopyridine | >98% | Sigma-Aldrich | Store under inert atmosphere.[8][9][10] |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Pyrophoric. Handle with extreme care using proper techniques.[11][12][13] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Freshly distilled from sodium/benzophenone or purchased anhydrous. |
| Cyclohexylacetic acid | >98% | TCI Chemicals | |
| Thionyl chloride (SOCl₂) | >99% | Alfa Aesar | Corrosive and lachrymatory. Handle in a fume hood. |
| Diethyl ether | Anhydrous | J.T. Baker | |
| Saturated aq. NH₄Cl solution | For quenching the reaction. | ||
| Saturated aq. NaHCO₃ solution | For workup. | ||
| Brine | For workup. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Addition funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Syringes and needles for transferring air-sensitive reagents.
-
Rotary evaporator.
-
Standard glassware for workup and purification.
Procedure
Part A: Preparation of Cyclohexylacetyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: To the flask, add cyclohexylacetic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.[14]
-
Reaction: After the initial vigorous gas evolution subsides, heat the mixture to reflux for 2-3 hours, or until gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the cyclohexylacetyl chloride.
Part B: Synthesis of this compound
-
Preparation of 2-Lithiopyridine:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 2-bromopyridine (1.0 eq) to the cold THF.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may turn deep red or brown, indicating the formation of 2-lithiopyridine.[15][16]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Acylation Reaction:
-
In a separate flask, dissolve the freshly prepared cyclohexylacetyl chloride (1.0 eq) in anhydrous THF.
-
Slowly add the solution of cyclohexylacetyl chloride to the 2-lithiopyridine solution at -78 °C. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
-
Reaction Quench and Workup:
-
Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quench of organolithium reagents is exothermic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Industrial-scale purification may involve distillation in the presence of a non-volatile amine to remove aldehyde and other colored impurities.[17]
Scale-Up Considerations: From the Bench to the Plant
Translating a laboratory-scale procedure to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.
Heat Transfer and Temperature Control
-
Exothermicity: The formation of 2-lithiopyridine and its subsequent acylation are highly exothermic reactions. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Mitigation Strategies:
-
Slow Addition: The rate of addition of n-butyllithium and cyclohexylacetyl chloride must be carefully controlled to manage the heat evolution.
-
Efficient Cooling: The reactor must have a robust cooling system to maintain the required low temperatures.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase.
-
Mixing and Mass Transfer
-
Heterogeneity: The reaction mixture may become heterogeneous, especially during the formation of the lithium salt.
-
Importance of Agitation: Efficient stirring is crucial to ensure uniform temperature distribution and good mass transfer between reactants. Inadequate mixing can lead to localized "hot spots" and potential side reactions.
Reagent Handling and Safety
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air.[11][12] Large-scale handling requires specialized equipment and procedures, such as transfer under inert gas pressure using dedicated lines.
-
Quenching: The quenching of large volumes of organolithium reagents is a hazardous operation. The quenching agent should be added slowly and with efficient cooling to control the exotherm.
Process Analytical Technology (PAT): A Window into the Reaction
PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[18] Implementing PAT can lead to improved process understanding, enhanced safety, and greater consistency.
In-situ FTIR Spectroscopy for Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the synthesis in real-time.[19][20]
-
Monitoring 2-Lithiopyridine Formation: The disappearance of the C-Br stretch of 2-bromopyridine and the appearance of new bands corresponding to the C-Li bond can be monitored to track the formation of the organolithium species. This allows for precise determination of the reaction endpoint and ensures complete conversion before the addition of the acylating agent.
-
Monitoring Acylation: The consumption of 2-lithiopyridine and the formation of the ketone product (monitoring the C=O stretch) can be followed in real-time. This data can be used to optimize reaction time and prevent the formation of byproducts.
Caption: Workflow for PAT implementation using in-situ FTIR.
Benefits of PAT Implementation
-
Improved Safety: Real-time monitoring of reagent accumulation can prevent runaway reactions. For instance, if the FTIR data shows that 2-lithiopyridine is not being consumed as expected during the acylation, the addition of cyclohexylacetyl chloride can be stopped to prevent a dangerous buildup of unreacted organolithium.[21][22]
-
Enhanced Process Control: Precise endpoint determination ensures consistent product quality and can reduce batch-to-batch variability.
-
Increased Efficiency: Optimizing reaction times and minimizing side reactions can lead to higher yields and reduced purification efforts.
Safety, Health, and Environmental (SHE) Considerations
A thorough risk assessment must be conducted before performing this synthesis, especially on a larger scale.
Chemical Hazards
| Chemical | Hazards | Personal Protective Equipment (PPE) |
| n-Butyllithium | Pyrophoric, corrosive, reacts violently with water.[12] | Flame-retardant lab coat, safety glasses, face shield, chemical-resistant gloves (e.g., nitrile). |
| Thionyl chloride | Corrosive, lachrymator, reacts with water to release toxic gases. | Lab coat, safety glasses, face shield, chemical-resistant gloves, use in a fume hood. |
| 2-Bromopyridine | Harmful if swallowed, skin and eye irritant. | Lab coat, safety glasses, gloves. |
| Cyclohexylacetyl chloride | Corrosive, causes severe skin burns and eye damage. | Lab coat, safety glasses, face shield, chemical-resistant gloves, use in a fume hood. |
| Tetrahydrofuran (THF) | Highly flammable, can form explosive peroxides upon storage. | Lab coat, safety glasses, gloves. |
Operational Hazards
-
Cryogenic Temperatures: Handling dry ice requires appropriate insulating gloves to prevent frostbite.
-
Exothermic Reactions: The potential for runaway reactions must be mitigated through careful control of reaction parameters.
-
Pressure Build-up: Reactions should be conducted in appropriately vented glassware or reactors.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quenched organolithium waste should be handled as a separate waste stream.
Conclusion: A Pathway to Robust and Scalable Synthesis
The successful scale-up of the synthesis of this compound is a multifaceted challenge that extends beyond simple procedural execution. It demands a holistic approach that integrates a sound understanding of the reaction chemistry, meticulous attention to process safety, and the strategic implementation of modern analytical tools. By carefully selecting the synthetic route, diligently controlling reaction parameters, and leveraging the real-time insights provided by PAT, researchers and drug development professionals can navigate the complexities of this synthesis to achieve a robust, safe, and efficient manufacturing process. This guide provides a foundational framework for this endeavor, emphasizing the critical thinking and experimental rigor necessary for success in the pharmaceutical industry.
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Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (2025). Request PDF. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. [Link]
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Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]
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2-Lithiopyridine. (n.d.). Request PDF. [Link]
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Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. (2014). ACS Publications. [Link]
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Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. [Link]
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Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. (2009). Organic Process Research & Development. [Link]
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. [Link]
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Recent Developments in Negishi Cross-Coupling Reactions. (n.d.). ACS Catalysis. [Link]
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Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (2025). Request PDF. [Link]
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Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [Link]
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Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. (n.d.). ResearchGate. [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC. [Link]
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Synthesis of allenyl ketones and their palladium-catalyzed cycloisomerization/dimerization: approaching the limits. (n.d.). Sci-Hub. [Link]
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USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. (n.d.). ResearchGate. [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
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Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (n.d.). PMC. [Link]
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Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate. (2012). Organic Process Research & Development. [Link]
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Scaling up API Syntheses. (n.d.). Pharmaceutical Technology. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. (n.d.). Bucknell Digital Commons. [Link]
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Palladium Catalysis in the Synthesis of Hydroxymethylfuryl Pyrimidinyl Ketones. (2025). ResearchGate. [Link]
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Process control and real-time monitoring of Grignard reactions. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. [Link]
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Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]
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Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (2025). Request PDF. [Link]
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Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC. [Link]
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Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. (2025). Request PDF. [Link]
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Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (2025). ResearchGate. [Link]
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Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering. [Link]
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Preparation of 2-bromopyridine. (n.d.). PrepChem.com. [Link]
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Safe handling of organolithium compounds in the laboratory. (2025). Request PDF. [Link]
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2-Bromopyridine. (n.d.). Wikipedia. [Link]
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Application Notes and Protocols: Unraveling the Acylation Mechanism of Cyclohexylmethyl 2-pyridyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed exploration of the reaction mechanism governing the acylation of Cyclohexylmethyl 2-pyridyl ketone. This document moves beyond a simple procedural outline to offer a comprehensive understanding of the underlying chemical principles, empowering researchers to optimize reaction conditions, predict outcomes, and troubleshoot potential challenges in the synthesis of novel molecular entities.
Introduction: The Significance of Pyridyl Ketones in Medicinal Chemistry
Pyridyl ketones are privileged structural motifs frequently encountered in pharmaceuticals and bioactive molecules. Their prevalence stems from the unique electronic properties of the pyridine ring and its ability to engage in crucial hydrogen bonding and metal coordination interactions with biological targets. The acylation of pyridyl ketones, such as this compound, is a pivotal transformation for introducing further molecular complexity and modulating the pharmacological profile of these compounds. A thorough understanding of the reaction mechanism is therefore paramount for the rational design and efficient synthesis of new chemical entities in drug discovery.
Core Mechanistic Principles: A Tale of Enolates and Pyridinium Intermediates
The acylation of this compound can proceed through several potential pathways, largely dictated by the reaction conditions, particularly the choice of base and acylating agent. The reaction fundamentally involves the nucleophilic attack of an enol or enolate derived from the ketone onto an electrophilic acyl source.
The Crucial Role of the α-Proton and Enolate Formation
The protons on the methylene carbon adjacent to the carbonyl group (the α-carbon) of this compound exhibit enhanced acidity. This is due to the inductive electron-withdrawing effect of the adjacent carbonyl group and the 2-pyridyl ring, which stabilize the resulting conjugate base. The formation of an enolate is a critical first step and is typically achieved by treatment with a suitable base.[1]
The stability of the resulting enolate is a key determinant of the reaction's success. The negative charge on the α-carbon is delocalized onto the oxygen atom of the carbonyl group through resonance, forming a more stable oxyanion.
The Dual Role of the Pyridine Moiety
The integrated 2-pyridyl group in this compound can exert multiple influences on the reaction:
-
Inductive Effect: As an electron-withdrawing group, the pyridine ring increases the acidity of the α-protons, facilitating enolate formation.
-
Chelation: The nitrogen atom of the pyridine ring can coordinate with metal cations (e.g., from a metal-based catalyst or reagent), influencing the stereochemistry and reactivity of the enolate.[2]
-
Nucleophilic Catalysis (in the presence of an external acylating agent): While the pyridine moiety is part of the substrate, in related acylation reactions, pyridine is often used as a nucleophilic catalyst. It reacts with the acylating agent (e.g., an acyl halide or anhydride) to form a highly reactive N-acylpyridinium salt.[3][4][5][6] This intermediate is a much more potent acylating agent than the parent acyl halide or anhydride.
Proposed Mechanistic Pathways
Based on established principles of ketone acylation and the unique structure of this compound, two primary mechanistic pathways can be proposed, depending on the reaction conditions.
Base-Mediated Acylation
This is the most common approach for the acylation of ketones.
Diagram of the Base-Mediated Acylation Pathway:
Caption: Base-mediated acylation of this compound.
Causality behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is often preferred to ensure complete and irreversible deprotonation to the enolate, minimizing self-condensation side reactions.[1] The choice of base can also influence the regioselectivity of enolate formation if multiple acidic protons are present.
-
Acylating Agent: Acyl halides (e.g., acyl chlorides) and anhydrides are common acylating agents due to their high electrophilicity.
Acid-Catalyzed Acylation (Enol Pathway)
Under acidic conditions, the ketone can tautomerize to its enol form, which is also nucleophilic, albeit less so than an enolate.
Diagram of the Acid-Catalyzed Acylation Pathway:
Caption: Acid-catalyzed acylation of this compound.
Causality behind Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid can be used. The acid protonates the carbonyl oxygen, making the α-protons more acidic and facilitating enol formation.[7]
-
Reaction Scope: This pathway is generally less common for simple ketone acylation but can be relevant under specific conditions or with certain substrates.
Experimental Protocols
The following protocols are provided as a starting point for the acylation of this compound and should be optimized based on the specific acylating agent and desired product.
Protocol 1: Base-Mediated Acylation using LDA
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Acyl chloride (or anhydride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Acylation: Add the acyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validating System:
-
TLC Monitoring: Regular TLC analysis at each stage (after enolate formation, during acylation, and after quenching) will confirm the consumption of starting material and the formation of the product.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the acylation.
Protocol 2: Acylation using Pyridine and Acetic Anhydride
This protocol is illustrative of using pyridine as both a solvent and a catalyst.[8]
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by the addition of methanol.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Comparative Analysis of Reaction Conditions
| Parameter | Base-Mediated (LDA) | Pyridine/Ac₂O | Acid-Catalyzed |
| Reaction Rate | Typically fast | Moderate | Generally slower |
| Temperature | Low (-78 °C) | 0 °C to RT | Room Temp to Reflux |
| Reagent Stoichiometry | Stoichiometric base | Catalytic or solvent | Catalytic acid |
| Side Reactions | Self-condensation (if incomplete deprotonation) | Potential for N-acylation of pyridine | Polymerization, decomposition |
| Substrate Scope | Broad | Good for less hindered substrates | Limited |
Conclusion and Future Directions
The acylation of this compound is a versatile transformation that can be achieved through various mechanistic pathways. The choice of reaction conditions, particularly the base or catalyst, is critical in determining the efficiency and outcome of the reaction. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to further explore the synthetic utility of this important class of molecules. Future investigations could focus on developing enantioselective acylation methods to access chiral pyridyl ketone derivatives, which are of significant interest in medicinal chemistry.
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
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Wang, C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. The Journal of Organic Chemistry, 84(19), 12660–12669. [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?[Link]
-
Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 9(3), 3681–3696. [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 90(10), 2622–2637. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2005). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 7(23), 5341–5343. [Link]
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Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]
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-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]
-
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-
Royal Society of Chemistry. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. [Link]
-
ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?[Link]
-
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-
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ACS Publications. (1961). Chemistry of enolates. VI. Acidity scale for ketones. Effect of enolate basicity in elimination reactions of halides. [Link]
-
Khan Academy. (2014). Enolate formation from ketones. [Link]
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Application Notes & Protocols: Asymmetric Hydrogenation of Cyclohexylmethyl 2-Pyridyl Ketone for the Synthesis of Chiral Pyridyl Alcohols
I. Introduction: The Significance of Chiral Pyridyl Alcohols
Chiral secondary alcohols containing a pyridine moiety are of paramount importance in the pharmaceutical and agrochemical industries. These structural motifs are key components in a variety of biologically active molecules, including antihistamines like carbinoxamine and bepotastine besilate.[1] The stereochemistry of the alcohol is often crucial for its therapeutic efficacy and safety profile. Asymmetric hydrogenation of prochiral pyridyl ketones stands out as one of the most direct and atom-economical methods for accessing these valuable enantiopure compounds.[2] This process involves the stereoselective addition of hydrogen across the carbon-oxygen double bond, guided by a chiral catalyst, to produce the desired single enantiomer of the alcohol.[2]
This guide provides a comprehensive overview and detailed protocols for the asymmetric hydrogenation of cyclohexylmethyl 2-pyridyl ketone, a representative pyridyl ketone substrate. We will delve into the mechanistic underpinnings of this transformation, discuss catalyst selection, and provide step-by-step experimental procedures for researchers, scientists, and drug development professionals.
II. Mechanistic Insights: The Noyori-Type Catalytic Cycle
The asymmetric hydrogenation of ketones is most effectively catalyzed by transition metal complexes, particularly those of ruthenium, rhodium, and iridium, bearing chiral ligands.[3] The mechanism for many of these transformations, especially with ruthenium-based catalysts, is often described by the Noyori asymmetric hydrogenation mechanism. This mechanism proposes a metal-ligand bifunctional catalysis, where both the metal center and the ligand actively participate in the hydrogen transfer.
A proposed catalytic cycle for the asymmetric hydrogenation of a ketone with a typical Ru(II)-diphosphine-diamine complex is depicted below.[2] The cycle is initiated by the reaction of the catalyst precursor with a base and hydrogen to form the active dihydride species. The ketone then coordinates to the metal center, and in a concerted, six-membered transition state, a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group, yielding the chiral alcohol and a coordinatively unsaturated ruthenium amide complex. The catalytic cycle is then closed by the regeneration of the active dihydride species upon reaction with molecular hydrogen.
Caption: Proposed Noyori-type catalytic cycle for the asymmetric hydrogenation of ketones.
III. Catalyst Selection and Performance
The choice of catalyst is critical for achieving high enantioselectivity and catalytic activity. While ruthenium-based catalysts are widely used, rhodium complexes have also demonstrated exceptional performance in the asymmetric hydrogenation of 2-pyridyl ketones.[3][4]
A particularly effective catalytic system for the asymmetric hydrogenation of 2-pyridyl ketones utilizes a rhodium precursor in combination with a chiral bisphosphine ligand, such as Binapine.[1] This system has been shown to be highly effective for a broad range of 2-pyridyl ketones, affording excellent enantioselectivities (up to >99% ee) and high turnover numbers (TONs).[1]
The following table summarizes the performance of a rhodium-Binapine catalyst in the asymmetric hydrogenation of various 2-pyridyl ketones, demonstrating the broad applicability of this system. While specific data for this compound is not explicitly reported, the excellent results for other alkyl-substituted pyridyl ketones strongly suggest that high enantioselectivity can be expected for this substrate as well.
| Entry | Substrate (R group) | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 99 | [1] |
| 2 | 4-Chlorophenyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | >99 | [1] |
| 3 | 4-Methoxyphenyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 99 | [1] |
| 4 | 2-Naphthyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 99 | [1] |
| 5 | Methyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 96 | [1] |
| 6 | Ethyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 97 | [1] |
| 7 | Isopropyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 98 | [1] |
| 8 | Cyclohexyl | [Rh(COD)Binapine]BF₄ | 100 | >99 | 99 | [1] |
IV. Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of this compound using a rhodium-based catalyst. This protocol is adapted from a general procedure that has proven effective for a wide range of 2-pyridyl ketones.[1]
A. Materials and Reagents
-
This compound
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R)- or (S)-Binapine (or other suitable chiral bisphosphine ligand)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
High-pressure autoclave or reactor
B. Experimental Workflow
Caption: General experimental workflow for asymmetric hydrogenation.
C. Detailed Protocol
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., (R)-Binapine, 1.1 mol%) to a Schlenk flask.
-
Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the catalyst components. The volume of solvent should be sufficient to dissolve the substrate at the desired concentration (e.g., 0.1 M).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add this compound (100 mol%).
-
Seal the Schlenk flask and transfer it to a high-pressure autoclave.
-
-
Hydrogenation:
-
Work-up and Purification:
-
After the reaction is complete (as determined by the consumption of the starting material), carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Analysis:
-
The enantiomeric excess (ee) of the chiral alcohol product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
V. Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Metal Precursor and Ligand: Rhodium, in combination with chiral bisphosphine ligands, has shown excellent reactivity and enantioselectivity for the hydrogenation of pyridyl ketones.[1] The pyridine nitrogen can coordinate to the metal center, which can sometimes inhibit catalysis. However, the use of appropriate ligands like Binapine can mitigate this issue and create a well-defined chiral pocket around the metal center, leading to high stereocontrol.[1]
-
Solvent Selection: Anhydrous dichloromethane is a common solvent for these reactions as it is relatively non-coordinating and effectively dissolves both the catalyst and the substrate.
-
Hydrogen Pressure: A pressure of 8 bar is often sufficient to achieve good reaction rates and conversions.[1] Higher pressures may be employed to accelerate the reaction, but this needs to be optimized for each specific substrate and catalyst system.
-
Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity. Lowering the temperature can sometimes improve enantioselectivity, but it will also decrease the reaction rate.
VI. Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and peer-reviewed methodologies.[1] To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are recommended:
-
Control Experiments: Running the reaction with a racemic or achiral ligand should produce a racemic product, confirming that the chirality of the ligand is responsible for the enantioselectivity.
-
Consistent Analysis: The enantiomeric excess should be determined using a calibrated chiral HPLC or GC method with a known racemic standard for comparison.
-
Reproducibility: The experiment should be repeated to ensure that the obtained yield and enantioselectivity are consistent.
VII. References
-
Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 38(10), 813-822. [Link]
-
Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]
-
Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4494-4497. [Link]
-
Doucet, H., & Ohkuma, T. (Eds.). (2011). Ruthenium in Organic Synthesis. John Wiley & Sons. [Link]
-
Li, C., et al. (2022). Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst. Organic & Biomolecular Chemistry, 20(23), 4785-4789. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyridyl Ketone Synthesis
Welcome to the technical support center for the synthesis of pyridyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyridyl ketones are crucial intermediates in the pharmaceutical and agrochemical industries, yet their synthesis can be fraught with challenges, including low yields, side-product formation, and purification difficulties.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of pyridyl ketones in a question-and-answer format.
Q1: Why is my yield of pyridyl ketone consistently low?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
Cause: Impure starting materials or inaccurate stoichiometry can significantly impact reaction efficiency. Grignard reagents, for instance, are highly sensitive to moisture and air.
-
Solution: Ensure all reagents are of high purity and handled under appropriate inert conditions (e.g., dry solvents, argon or nitrogen atmosphere). Verify the exact concentration of organometallic reagents by titration before use.
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, reaction time, and solvent choice are critical parameters. For example, Grignard reactions are often initiated at low temperatures (0 °C or below) to control exothermicity and minimize side reactions.[1]
-
Solution: Systematically optimize reaction conditions. A Design of Experiments (DoE) approach can efficiently identify the optimal temperature, time, and concentration.[2][3]
-
-
Side Reactions:
-
Cause: The pyridine nitrogen is basic and can react with organometallic reagents or Lewis acids, deactivating them. Additionally, enolization of the ketone product can lead to self-condensation or other undesired reactions.[4]
-
Solution:
-
For reactions involving organometallics, consider using a less basic pyridine derivative or protecting the nitrogen atom (e.g., as an N-oxide).[5][6]
-
In Friedel-Crafts acylations, the Lewis acid catalyst can complex with the pyridine nitrogen, inhibiting the reaction.[7][8] Using stronger Lewis acids or alternative synthetic routes may be necessary.
-
To avoid over-addition of organometallic reagents to esters or acid chlorides, which forms tertiary alcohols, the Weinreb-Nahm amide is an excellent alternative that forms a stable chelated intermediate, preventing further reaction.[9][10]
-
-
-
Product Loss During Work-up and Purification:
-
Cause: Pyridyl ketones can be basic and may remain in the aqueous layer during acidic extractions. They can also be sensitive to decomposition on silica gel.[11]
-
Solution: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Consider alternative purification methods like distillation, recrystallization, or using a different stationary phase for chromatography (e.g., alumina).[12][13]
-
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a systematic approach to troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields.
Q2: I am observing significant side-product formation. What are the common side reactions and how can I mitigate them?
A2: Side-product formation is a common challenge that can complicate purification and reduce yields.
Common Side Reactions and Mitigation Strategies:
-
Over-addition in Grignard Reactions:
-
Problem: When using esters or acid chlorides as starting materials, Grignard reagents can add twice, leading to the formation of tertiary alcohols instead of the desired ketone.[10][14]
-
Solution: The use of Weinreb-Nahm amides is highly recommended.[9][10] The resulting tetrahedral intermediate is stabilized by chelation with the magnesium ion, preventing its collapse and subsequent over-addition until acidic workup.[10]
-
-
Dimerization and Polymerization:
-
Problem: Under strongly basic or acidic conditions, or at high temperatures, pyridyl ketones or their precursors can undergo self-condensation or polymerization. For instance, α-amino ketones have a tendency to dimerize, forming pyrazines.[11]
-
Solution: Maintain lower reaction temperatures and carefully control the stoichiometry of reagents. Using milder reaction conditions and ensuring rapid quenching can minimize these side reactions.
-
-
Homocoupling of Organometallic Reagents:
-
Problem: In palladium-catalyzed cross-coupling reactions, homocoupling of the organometallic reagent (e.g., boronic acid) can occur, reducing the yield of the desired ketone.
-
Solution: Optimize the catalyst system (ligand, palladium source), base, and solvent. Ensuring a slow addition of the organometallic reagent can also minimize homocoupling.
-
-
Ring Metalation:
-
Problem: With highly reactive organolithium reagents, deprotonation of the pyridine ring can compete with nucleophilic addition to the carbonyl group.
-
Solution: Use less basic Grignard reagents or perform the reaction at very low temperatures. Alternatively, directed ortho-metalation strategies can be employed if functionalization at a specific ring position is desired.
-
Section 2: FAQs on Reaction Optimization
This section provides answers to frequently asked questions regarding the optimization of reaction parameters.
Q: How do I choose the appropriate synthetic method for my target pyridyl ketone?
A: The choice of method depends on the substitution pattern of the pyridine ring and the nature of the desired ketone.
| Synthetic Method | Advantages | Disadvantages | Best Suited For |
| Grignard/Organolithium Addition to Pyridine Carboxylic Acid Derivatives | Readily available starting materials. | Prone to over-addition with esters/acid chlorides; pyridine nitrogen can interfere. | Synthesis where the acyl group is introduced via a nucleophile. Use of Weinreb amides is highly recommended.[9][10] |
| Friedel-Crafts Acylation | Direct acylation of the pyridine ring. | Often fails or gives low yields due to Lewis acid complexation with the pyridine nitrogen.[7][8] Requires activated pyridine rings. | Acylation of electron-rich pyridine derivatives. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | High functional group tolerance; mild reaction conditions. | Requires pre-functionalized pyridines (e.g., halopyridines) and organometallic reagents. Catalyst cost can be a factor. | Versatile for a wide range of aryl and alkyl pyridyl ketones.[15][16][17][18] |
| Kröhnke Pyridine Synthesis | Good for constructing highly functionalized pyridines.[19] | Multi-step process.[19] | Building the pyridine ring with the ketone moiety already incorporated.[19] |
Q: What is the role of the solvent in optimizing my reaction?
A: The solvent plays a critical role in solubility, reaction rate, and sometimes the reaction pathway itself.
-
For Organometallic Reactions (Grignard, Organolithium): Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium or lithium cation, stabilizing the organometallic reagent. THF is generally preferred for its higher boiling point and better solvating properties.
-
For Cross-Coupling Reactions: A wide range of solvents can be used, often in combination with water. Toluene, dioxane, and DMF are common organic solvents. The choice depends on the specific catalyst system and the solubility of the substrates.
-
General Considerations: Always use anhydrous solvents for moisture-sensitive reactions. The polarity of the solvent can influence the reaction rate; more polar solvents can accelerate reactions involving charged intermediates.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of a Pyridyl Ketone via Weinreb-Nahm Amide
This two-step protocol minimizes over-addition and is generally high-yielding.
Step A: Synthesis of the Pyridine Weinreb-Nahm Amide
-
Dissolve the starting pyridine carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent such as CDI (1,1'-carbonyldiimidazole) or convert the acid to the acid chloride using oxalyl chloride or thionyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.2 eq) in the same solvent.
-
Slowly add the activated carboxylic acid solution to the hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the Weinreb-Nahm amide by column chromatography.
Step B: Reaction with a Grignard Reagent
-
Dissolve the purified Weinreb-Nahm amide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting pyridyl ketone by column chromatography or distillation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Carbonylative Cross-Coupling
This method is excellent for synthesizing biaryl ketones.[16][18]
-
To a reaction vessel, add the aryl halide (e.g., bromopyridine) (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as PdCl2(dppf) (3 mol%), and a base like potassium carbonate (3.0 eq).[16]
-
Add a suitable solvent (e.g., anisole or toluene).
-
Purge the vessel with carbon monoxide (CO) gas (use a balloon or a CO-purged glovebox) and maintain a CO atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off the solids.
-
Perform an aqueous work-up, extract the product, and purify by column chromatography.
Section 4: Visual Guides and Data Summaries
General Mechanistic Overview of Key Synthetic Routes
Caption: Comparison of major synthetic routes to pyridyl ketones.
References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). A Convenient Method for the Synthesis of 2-Substituted Pyridines and 2,6-Disubstituted Pyridines. Organic Letters, 9(7), 1335–1337). [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]
-
Organic Syntheses. (n.d.). α-AMINO-4-PYRIDYLACETALDEHYDE DIMETHYL ACETAL. Organic Syntheses, 70, 18. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
El-Malah, A. A., & Al-hussain, S. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
-
Quora. (2019). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47869–47879. [Link]
-
Ishiyama, T., et al. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726–4731. [Link]
-
Organic Letters. (2004). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 6(16), 2701–2704. [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
-
The Hartwig Group. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. The Hartwig Group. [Link]
- Google Patents. (n.d.).
-
Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
ACS Omega. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega, 9(23), 26034–26046. [Link]
-
ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9831–9838. [Link]
-
PubMed Central. (n.d.). β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals. Molecules, 22(10), 1698. [Link]
-
ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. [Link]
-
Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? Brainly.in. [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]
-
Organic Letters. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters, 25(12), 2098–2103. [Link]
-
ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
-
Organic Letters. (2023). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters, 25(46), 8345–8349. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Pyridine synthesis [organic-chemistry.org]
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- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 13. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
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- 19. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling and Storage of Cyclohexylmethyl 2-pyridyl ketone
Welcome to the technical support center for Cyclohexylmethyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound throughout your experiments. The following information is synthesized from best practices in chemical safety and data from structurally related compounds.
I. Hazard Identification and Risk Assessment
Question: What are the primary hazards associated with this compound?
-
Eye, Skin, and Respiratory Tract Irritation: Direct contact with the compound may cause irritation.[1]
-
Potential for Harm if Swallowed or Inhaled: Ingestion or inhalation of the compound could be harmful.[1]
-
Unknown Toxicological Properties: The toxicological properties of this specific ketone have not been fully investigated, warranting a cautious approach.[1]
Table 1: Hazard Summary of Structurally Similar Ketones
| Hazard Statement | Classification | Source |
| Causes eye irritation | Category 2A | |
| Causes skin irritation | Category 2 | [2] |
| May cause respiratory irritation | - | [1] |
| Harmful if swallowed | Category 4 | [3] |
It is imperative to handle this compound with the assumption that it possesses these hazards until more specific data becomes available.
II. Personal Protective Equipment (PPE) Workflow
Question: What is the correct procedure for selecting and using PPE when handling this compound?
A multi-layered approach to PPE is essential to minimize exposure. The following workflow should be followed:
-
Conduct a Risk Assessment: Before beginning any experiment, assess the potential for splashing, aerosolization, or direct contact.
-
Select Appropriate PPE: Based on the risk assessment, select the appropriate PPE.
-
Donning and Doffing Procedure: Follow a strict donning and doffing sequence to prevent cross-contamination.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[1]
III. Safe Storage Procedures
Question: How should I properly store this compound to ensure its stability and safety?
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Keep the compound in a tightly closed container.[1][2][3]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents.[1] Also, keep away from heat, sparks, and open flames.[2][4][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
IV. Troubleshooting and Emergency Procedures
Question: What should I do in case of a spill?
For minor spills, follow these steps:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[6]
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.[8]
For major spills, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]
Question: What are the first-aid measures in case of exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Perfumer's Apprentice. (2023, July 24). Methyl Hexyl Ketone 6166 - SAFETY DATA SHEET. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2025, September 10). Safety Data Sheet - NATURAL METHYL HEXYL KETONE (2-OCTANONE). Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Sciencelab.com. (2005, October 11). Material Safety Data Sheet - Cyclohexanone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
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- 9. jk-sci.com [jk-sci.com]
resolving poor selectivity in ketone-directed ortho-arylation
Welcome to the technical support center for resolving challenges in ketone-directed C-H functionalization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic tool. Here, we move beyond simple protocols to explore the causality behind common experimental issues, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Selectivity & Reactivity Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a mechanistic explanation followed by actionable, step-by-step protocols to resolve the issue.
Q1: My reaction is yielding a mixture of ortho- and meta/para-arylated products. How can I improve ortho-selectivity?
A1: The root of poor regioselectivity often lies in the stability and geometry of the palladacycle intermediate.
The entire premise of this reaction is that the ketone's carbonyl oxygen acts as a directing group (DG), coordinating to the palladium catalyst and positioning it to activate a specific C-H bond.[1][2] This forms a cyclometalated intermediate, which is the key to achieving ortho-selectivity.[3] If this coordination is weak or transient, or if steric factors interfere, the catalyst may dissociate and react at other, more electronically favorable or sterically accessible sites.
Causality & Troubleshooting Steps:
-
Enhance Directing Group Coordination (Transient DGs): The native carbonyl of a ketone is a relatively weak directing group.[3] Its effectiveness can be dramatically improved by converting it in situ into a more strongly coordinating transient directing group (TDG). Amino acids, such as glycine or L-valine, are excellent for this purpose. They reversibly form a ketimine/carboxylate bidentate directing group that chelates strongly to the palladium center, rigidly enforcing ortho-C-H activation.[4][5]
-
Protocol: Add 20-30 mol% of an amino acid (e.g., glycine) to your reaction mixture. This is often sufficient to favor the directed pathway significantly.
-
-
Evaluate Steric Hindrance: Extreme steric bulk near the ortho positions on the ketone substrate can physically block the approach of the palladium catalyst, even with a strong directing group.[6][7] Conversely, very bulky ligands on the palladium catalyst can clash with the substrate. A systematic study of meta-substituted arylpyridines showed that Pd-catalyzed C-H functionalization occurs selectively at the less hindered ortho site.[1]
-
Protocol: If your substrate is highly substituted at the ortho-flanking positions, consider if a less sterically demanding arylating agent or a catalyst with smaller ligands (e.g., moving from a bulky phosphine like XPhos to a smaller one, or using no ligand if feasible) could improve access to the target C-H bond.
-
-
Optimize the Solvent: The solvent can influence selectivity by coordinating with the catalyst.[8] Highly coordinating solvents can compete with the ketone's directing group, weakening the chelation and reducing ortho-selectivity. Less coordinating, polar aprotic solvents are often preferred.
-
Protocol: Screen solvents. Start with a common solvent like 1,2-dichloroethane (DCE) or toluene. If selectivity is poor, consider switching to a more polar but less coordinating solvent like hexafluoroisopropanol (HFIP), which has been shown to be crucial for mild C-H arylation of benzoic acids.[9]
-
Q2: I'm observing significant amounts of diarylated product. How can I favor mono-arylation?
A2: Diarylation occurs when the mono-arylated product successfully competes with the starting material for the catalyst.
Once the first ortho-arylation occurs, the product still possesses another ortho C-H bond. If the reaction conditions are too harsh or the reaction is run for too long, a second arylation can occur.
Causality & Troubleshooting Steps:
-
Adjust Stoichiometry: The simplest control variable is the amount of the arylating agent (e.g., aryl iodide). Using a large excess will drive the reaction towards completion and increase the likelihood of diarylation.
-
Protocol: Reduce the equivalents of your arylating agent. Start with a 1.05 to 1.2 equivalent range relative to the ketone. This ensures it becomes the limiting reagent after the first arylation.
-
-
Lower the Reaction Temperature: Higher temperatures increase reaction rates indiscriminately. By lowering the temperature, you can often find a window where the rate of the first arylation is reasonable, but the activation barrier for the second (often more sterically hindered) arylation is too high to overcome effectively. Studies have shown that temperature is important for selectivity, with higher temperatures favoring disubstituted products.[10]
-
Protocol: Decrease the reaction temperature in 10-15 °C increments. For example, if you are running the reaction at 120 °C, try 100 °C. Monitor the reaction closely by TLC or LC-MS to find the optimal point of mono-arylation before significant diarylation begins.
-
-
Reduce Reaction Time: Monitor the reaction progress carefully. Over-running the reaction after the starting material is consumed will inevitably lead to diarylation.
-
Protocol: Set up a time course experiment. Take aliquots from the reaction mixture every 1-2 hours, quench them, and analyze by LC-MS or GC-MS to determine the time point that maximizes the mono- to di-arylation ratio.
-
Q3: My reaction yield is low or the reaction isn't starting. What are the likely causes?
A3: Low reactivity can stem from several factors, including an ineffective catalyst system, poor substrate-catalyst binding, or incorrect reaction conditions.
The C-H activation step is often the rate-determining step and requires a carefully optimized catalytic system.
Causality & Troubleshooting Steps:
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are created equal for this transformation. The combination must be able to form the active catalytic species and facilitate the C-H activation. Strong sigma-donating ligands can make the palladium center too electron-rich, hindering C-H activation.[10] Conversely, specialized ligands like mono-protected amino amides (MPANA) or 2-pyridones can be crucial for activating challenging C(sp3)-H bonds.[11][12]
-
Protocol: Pd(OAc)₂ is a common and effective palladium(II) precatalyst. If you are not using a transient directing group, the addition of a ligand is often necessary. For aryl C(sp²)-H activation, phosphine ligands are common. For more challenging C(sp³)-H activation, specialized ligands are required.[12][13] Refer to the literature for catalyst/ligand systems proven to work on similar substrates.
-
-
The Role of Additives (Acids/Bases): The mechanism of C-H activation (e.g., Concerted Metalation-Deprotonation, CMD) often involves a base to accept the proton from the C-H bond.[3] Carboxylates (like pivalate or acetate) are frequently used. In some systems, particularly those using transient directing groups, a Brønsted acid additive is crucial to promote the formation of a more reactive, cationic Pd(II) center.[11]
-
Check Your Arylating Agent: The reactivity order for aryl halides is typically I > Br > Cl. Aryl iodides are the most common and reactive partners. If you are using an aryl bromide, higher temperatures or more active catalysts may be required. Aryl chlorides are generally unreactive under these conditions.[14]
-
Protocol: If using an aryl bromide and experiencing low reactivity, consider switching to the corresponding aryl iodide. Also, ensure the arylating agent is pure and has not degraded.
-
Technical FAQs
What is the mechanistic role of a transient directing group (TDG)?
A TDG, like an amino acid, reacts reversibly with the ketone to form an imine.[4][13] The nitrogen of the imine and the oxygen of the carboxylate group then act as a bidentate (two-point) ligand that chelates strongly to the palladium catalyst. This creates a stable, rigid 5- or 6-membered ring intermediate. This pre-organization holds the catalyst in close proximity to the ortho C-H bond, dramatically lowering the activation energy for C-H cleavage at that specific site and preventing the catalyst from diffusing away to react elsewhere.[4]
How do I select the right ligand for my system?
Ligand selection is critical and depends on the specific C-H bond you are targeting.[15][16]
-
For Aryl C(sp²)-H Arylation: Often, no external ligand is needed, especially when using a strong transient directing group. If reactivity is low, a simple phosphine ligand or an N-heterocyclic carbene (NHC) ligand can be beneficial.
-
For Aliphatic C(sp³)-H Arylation: This is a much more challenging transformation. The native ketone DG is usually insufficient. Specialized, often bidentate, ligands are required. Recent advances have shown that mono-protected amino acid (MPAA) ligands or pyridone-based ligands are highly effective as they are designed to assist in the C-H cleavage step.[11][12]
The table below summarizes the impact of different component choices, which can guide your optimization.
| Component | Option 1 | Rationale / Effect | Option 2 | Rationale / Effect |
| Directing Group | Native Ketone C=O | Weak coordinator; may lead to poor selectivity/yield.[3] | Transient DG (e.g., Glycine) | Forms strong bidentate chelate; excellent ortho-selectivity.[4][5] |
| Pd Precatalyst | Pd(OAc)₂ | Common, reliable Pd(II) source. | Pd(TFA)₂ | More electrophilic; can be more active in some systems. |
| Ligand | None | Relies solely on (transient) DG; simpler system. | Phosphine / Pyridone | Can accelerate oxidative addition/reductive elimination; essential for C(sp³)-H bonds.[12] |
| Solvent | Toluene / DCE | Non-coordinating; standard choice. | HFIP / t-AmylOH | Polar, weakly coordinating; can promote cationic pathways and improve yield.[9] |
| Arylating Agent | Aryl Iodide | Most reactive halide; preferred for method development. | Aryl Bromide | Less reactive; may require higher temp or more active catalyst.[14] |
Visualizing the Process
Catalytic Cycle for Ketone-Directed Ortho-Arylation
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed ortho-arylation using a transient directing group.
Caption: Generalized catalytic cycle for Pd(II)-catalyzed ortho-arylation.
Troubleshooting Workflow for Poor Ortho-Selectivity
Use this decision tree to diagnose and solve issues with regioselectivity in your reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal-catalyzed ketone-directed or mediated C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Enabled γ-C(sp3)–H Activation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site‐Selective Pd‐Catalyzed C(sp3)−H Arylation of Heteroaromatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Unsymmetrical Ketones
Welcome to the technical support center for the synthesis of unsymmetrical ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying chemical principles to empower your experimental design.
Core Challenge: Controlling Reactivity and Selectivity
The synthesis of unsymmetrical ketones (R-CO-R') is fundamentally a challenge of control. Many powerful carbon-carbon bond-forming reactions rely on highly reactive nucleophiles (like organometallics) and electrophilic carbonyl precursors. The primary difficulty lies in ensuring that the nucleophile adds only once and that, in cases with multiple potential reaction sites, the reaction proceeds with the desired selectivity. The ketone product itself is often more reactive than the starting material, leading to a common and frustrating side reaction: over-addition to form tertiary alcohols.[1][2]
This guide is organized by common synthetic methodologies. Each section presents frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Section 1: Acylation with Highly Reactive Organometallics (Grignard & Organolithium Reagents)
The reaction of organometallic reagents with carboxylic acid derivatives is a cornerstone of ketone synthesis. However, it is fraught with challenges, primarily the formation of tertiary alcohol byproducts.[3]
FAQ 1.1: My reaction with a Grignard reagent and an acid chloride/ester is yielding mainly a tertiary alcohol. How can I stop the over-addition?
Answer: This is the most common failure mode in this class of reactions. The initially formed ketone is more electrophilic and thus more reactive than the starting acid chloride or ester. As soon as a molecule of ketone is formed, it competes with the starting material for the organometallic reagent, leading to a second nucleophilic attack and the formation of a tertiary alcohol upon workup.
To prevent this, you must use a carboxylic acid derivative that, after the initial addition, forms a stable intermediate that does not collapse to the highly reactive ketone until a deliberate workup step.
Primary Solution: The Weinreb-Nahm Amide
The most robust solution is to use an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide .[2][4]
-
Causality (The "Why"): When an organometallic reagent attacks a Weinreb amide, it forms a stable five-membered chelated tetrahedral intermediate.[1] The magnesium or lithium cation is coordinated by both the newly formed alkoxide and the N-methoxy oxygen. This intermediate is stable at low temperatures and does not eliminate to form a ketone.[3] Only upon acidic workup (e.g., with aqueous HCl or NH₄Cl) does the chelate break down to yield the desired ketone. This two-stage process effectively prevents the over-addition reaction.
Caption: Over-addition vs. the stable Weinreb intermediate.
Experimental Protocol: Two-Step Unsymmetrical Ketone Synthesis via a Weinreb Amide
Step A: Formation of the Weinreb Amide from an Acid Chloride
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a base, such as pyridine or triethylamine (2.2 eq.), to the solution and stir for 10-15 minutes.
-
Acylation: Dissolve your acid chloride (1.0 eq.) in DCM and add it dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the acid chloride is consumed.
-
Workup: Quench the reaction with water or 1 M HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude amide can often be used directly or purified by column chromatography.
Step B: Reaction with Organometallic Reagent
-
Setup: Dissolve the purified Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the Grignard or organolithium reagent (1.05-1.2 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1-2 hours. Monitor by TLC for the consumption of the starting amide.
-
Quench & Workup: Cool the reaction back to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl solution or 1 M HCl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone by column chromatography.
Section 2: Troubleshooting the Weinreb-Nahm Ketone Synthesis
Even this reliable method can encounter issues. Low yields or unexpected byproducts often trace back to a few key variables.
FAQ 2.1: My Weinreb synthesis is giving a low yield, with significant recovery of starting material and/or formation of byproducts. What went wrong?
Answer: This points to issues with reagent quality, reaction conditions, or competing reaction pathways. Systematically evaluate the following possibilities.
Troubleshooting Guide for Weinreb-Nahm Synthesis
| Observation | Potential Cause | Recommended Action & Explanation |
| Starting amide is recovered | Inactive Organometallic Reagent: Grignard and organolithium reagents degrade upon exposure to air or moisture. | Action: Titrate the organometallic reagent immediately before use (e.g., with menthol and a 1,10-phenanthroline indicator) to determine its exact molarity. Use freshly prepared or newly purchased reagents. |
| Low yield, complex mixture | Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the chelated intermediate to slowly break down, or promote side reactions. | Action: Maintain the temperature at -78 °C during addition and for at least 30 minutes post-addition. Ensure slow, controlled warming. A fast exotherm can lead to decomposition.[5] |
| Byproducts from deprotonation | Basicity of Organometallic: If your substrate has acidic protons (e.g., α-protons), the Grignard/organolithium can act as a base instead of a nucleophile. | Action: Use a less basic organometallic if possible (e.g., an organozinc reagent). Alternatively, add a Lewis acid like anhydrous CeCl₃ (the Luche reduction conditions) to increase the nucleophilicity of the reagent relative to its basicity.[5] |
| Symmetrical Ketone (R-CO-R) byproduct | Impure Organometallic Reagent: The organometallic reagent may contain impurities or have undergone homocoupling. | Action: Ensure high-purity starting materials for the preparation of your organometallic reagent. |
| Difficult Workup/Emulsion | Magnesium Salt Precipitation: Magnesium salts formed during the quench can be gelatinous and trap the product. | Action: After the initial quench, add Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for several hours or overnight. The tartrate will chelate the magnesium salts, breaking up the emulsion and clarifying the layers. |
Section 3: Transition-Metal Catalyzed Cross-Coupling Methods
Modern approaches often use palladium, nickel, or cobalt catalysts to couple an organometallic reagent with an acyl electrophile (e.g., acid chloride, thioester). These methods offer excellent functional group tolerance but introduce new variables related to the catalyst system.[6][7]
FAQ 3.1: My acylative cross-coupling reaction is inefficient, showing low conversion or significant decarbonylation (yielding R-R' instead of R-CO-R'). How do I optimize it?
Answer: This is a classic catalyst/ligand problem. The desired reaction pathway (reductive elimination of the ketone) is competing with an undesired pathway (decarbonylation of the acyl-metal intermediate followed by reductive elimination of the R-R' biaryl/alkane).
-
Causality (The "Why"): The choice of metal and, critically, the phosphine ligand, dictates the outcome. The ligand's electronic and steric properties influence the stability of the key acyl-palladium(II) or -nickel(II) intermediate.
-
Electron-rich and bulky ligands are generally preferred. They promote faster reductive elimination of the ketone product, outcompeting the slower decarbonylation pathway.[6] They also stabilize the metal center, preventing catalyst decomposition.
-
Caption: Competing pathways in acylative cross-coupling.
Troubleshooting & Optimization Strategy
-
Ligand Screening: This is the most critical parameter. If you observe decarbonylation, switch to a more sterically demanding and/or electron-donating ligand.
-
Common Ligands for Ketone Synthesis: XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs).
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and stability. Screen a range of solvents like toluene, dioxane, and THF.
-
Base Selection: The base is crucial, especially in Suzuki-type couplings, as it facilitates transmetalation. The choice depends on the specific organometallic reagent. Common bases include K₃PO₄, Cs₂CO₃, and organic bases.
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient conversion. Higher temperatures often favor the undesired decarbonylation pathway.
-
Reagent Purity: Ensure all reagents, especially the organometallic partner and the solvent, are pure and anhydrous. Catalyst poisons can halt the reaction.
Section 4: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a powerful way to synthesize aryl ketones but suffers from issues of selectivity and catalyst loading.[8]
FAQ 4.1: My Friedel-Crafts acylation of a substituted arene is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
Answer: Regioselectivity in Friedel-Crafts reactions is governed by a combination of steric and electronic factors, and it is typically under kinetic control.[9]
-
Electronic Effects: Activating, electron-donating groups (e.g., -OR, -R) are ortho, para-directing. Deactivating, electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta-directing. This is the primary determinant of the product distribution.
-
Steric Hindrance: The bulky acylium ion electrophile (R-C≡O⁺) and its complex with the Lewis acid (e.g., AlCl₃) will preferentially attack the least sterically hindered position. For ortho, para-directors, this almost always means the para position is heavily favored over the ortho position.
-
Catalyst Influence: The size of the Lewis acid catalyst can influence sterics. A very bulky Lewis acid may further disfavor attack at a crowded ortho position.
Strategies to Improve Selectivity:
-
Leverage Blocking Groups: If a position is particularly reactive and leads to undesired isomers, consider temporarily installing a bulky "blocking group" (like a sulfonic acid group, -SO₃H) that can be removed after the acylation step.
-
Change the Acylating Agent: Using a bulkier acylating agent (e.g., substituting an acetyl chloride for a pivaloyl chloride) can increase steric hindrance and may favor one position over another.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy more decisively.
References
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
-
Iida, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
Iida, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48191–48203. [Link]
-
Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. Organic Letters, 16(11), 3064–3067. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Problem Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]
-
Koo, H., et al. (2019). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). The Acylation of Organometallic Reagents. Retrieved from [Link]
-
Atlantis Press. (2026). Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for unsymmetrical ketone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
ScienceDaily. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. Retrieved from [Link]
-
Orient J Chem. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
RSC Publishing. (2019). Correction: (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of unsymmetrical aliphatic ketones.
-
YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
-
YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Reddit r/Mcat. (2024). Is beta-decarboxylation for B-dcarbonyls or B-keto acids only?. Retrieved from [Link]
-
Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Gr.... Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Request PDF. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). A new beta-keto amide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]
-
YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Validation & Comparative
A Practical Guide to Single-Laboratory Validation of Analytical Methods for Organic Chemicals
As a Senior Application Scientist, I present this guide to empower researchers, scientists, and drug development professionals in the robust single-laboratory validation of analytical methods for organic chemicals. This document is designed to be a practical, in-depth resource that not only outlines the necessary steps but also explains the scientific reasoning behind them, ensuring your validation process is both compliant and scientifically sound.
Introduction: The Foundation of Reliable Analytical Data
In the realm of chemical analysis, particularly within the pharmaceutical and regulated industries, the data generated is the bedrock upon which critical decisions are made. An analytical method, no matter how sophisticated, is only as good as its proven performance. Single-laboratory validation is the process of providing documented evidence that a method is "fit for its intended purpose" within the confines of a single laboratory.[1][2][3] This process is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and is guided by documents from the International Council for Harmonisation (ICH).[4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] This guide will walk you through the essential performance characteristics that must be evaluated, offering not just the "how" but the critical "why" behind each experimental choice and acceptance criterion. We will explore how to build a self-validating system that ensures the trustworthiness and reliability of your analytical results.
The Validation Workflow: A Strategic Approach
A successful validation study follows a logical progression. It begins with a clear definition of the method's purpose and culminates in a comprehensive report that documents its capabilities. This workflow ensures that all necessary parameters are evaluated systematically.
Caption: High-level workflow for single-laboratory analytical method validation.
Core Validation Parameters: A Detailed Examination
The most widely applied validation characteristics are accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4] We will now delve into the practical execution and scientific rationale for each.
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] It is the cornerstone of validation; without it, you cannot be certain you are measuring the correct chemical entity. This is why it's often the first parameter tested.[8]
Experimental Protocol:
-
Prepare Samples:
-
A sample of the analyte of interest.
-
Samples of known, relevant impurities or degradation products.
-
A placebo or matrix blank (all sample components except the analyte).
-
A spiked sample containing the analyte and all potential interfering compounds.
-
-
Analysis: Analyze each sample according to the method procedure.
-
Evaluation:
-
Compare the chromatograms (or other analytical signals) of the blank, spiked sample, and individual components.
-
The signal from the analyte in the spiked sample should be free from interference at its specific retention time or signal position.
-
In chromatographic methods, this is often demonstrated by achieving baseline resolution between the analyte and all potential interferents.
-
Trustworthiness: A method that is not specific can lead to artificially high results (false positives), which can have serious consequences in drug development, such as failing to detect an out-of-specification result.
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[8][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[7] Establishing a wide, linear range provides flexibility in sample analysis and is a mark of a well-controlled method.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of a reference standard.[7] For an assay of a drug substance or product, the range should typically cover 80% to 120% of the target concentration.[7]
-
Analysis: Analyze each standard in triplicate.
-
Evaluation:
-
Plot the mean response versus the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
Visually inspect the plot for any deviation from linearity.
-
Trustworthiness: The coefficient of determination (r²) is a key indicator. While often cited as needing to be >0.99, a visual inspection of the residual plot is equally important. A non-random pattern in the residuals can indicate a non-linear relationship, even with a high r² value.
Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true or accepted reference value.[8][10] It is typically expressed as the percent recovery of the known amount of analyte added to a sample matrix. Inaccurate methods introduce systematic error or bias into your results.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a matrix blank with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[4]
-
Replicates: Prepare at least three replicates at each concentration level.[4]
-
Analysis: Analyze all prepared samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. Calculate the mean percent recovery and the relative standard deviation (RSD) at each level.
Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It reflects the random errors of a method. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[7]
-
Intermediate Precision: Expresses the variation within a single laboratory, accounting for variables like different days, different analysts, or different equipment.[7]
Experimental Protocol (Intermediate Precision):
-
Design: The experiment should be designed to evaluate the effect of random events on the method's precision. A common design involves two analysts, using two different instruments, analyzing the same batch of samples on two different days.
-
Prepare Samples: Each analyst prepares a set of samples (e.g., six replicates at 100% of the target concentration, or three replicates at three concentrations).
-
Analysis: Each analyst runs their samples on their assigned instrument on their assigned day.
-
Evaluation: Calculate the mean, standard deviation, and RSD for each set of conditions. Use statistical tools like an F-test to compare the variances between the different conditions to determine if there are significant differences.[11]
Trustworthiness: A precise method delivers consistent results. Low precision (high RSD) indicates that the method is not well-controlled and the results are not reliable.
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][9]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9] These parameters are critical for impurity testing and trace analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine S/N Ratio: Analyze a series of samples with decreasing concentrations of the analyte. The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is generally accepted as the LOD.[4] The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.[9]
-
Confirmation: Once an estimated LOQ is determined, its suitability must be confirmed. Prepare and analyze a suitable number of samples at the LOQ concentration to demonstrate that the method exhibits acceptable accuracy and precision at that level.[5][10]
Alternative Approach (Based on Standard Deviation of the Response and the Slope): The LOD and LOQ can also be calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often from the y-intercepts of regression lines or blank sample responses) and S is the slope of the calibration curve.[9]
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][10] It provides an indication of the method's reliability during normal usage.[7] Performing robustness studies early can prevent significant issues later when the method is in routine use.
Experimental Protocol:
-
Identify Parameters: Identify critical method parameters that could be subject to variation (e.g., mobile phase pH ±0.1, column temperature ±5°C, mobile phase composition ±2%).
-
Vary Parameters: Conduct a series of experiments where one parameter is varied at a time while keeping others constant.
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Evaluate the effect of the parameter change on the results (e.g., peak retention time, resolution, analyte quantitation). The results should remain within the system suitability criteria for the method.
Data Presentation and Acceptance Criteria
Clear presentation of data is crucial for comparing a method's performance against established criteria or alternative methods.
| Performance Characteristic | Typical Acceptance Criteria (ICH/FDA) | Rationale for Comparison |
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2). No interference at the analyte retention time from blank/placebo. | A superior method will demonstrate higher resolution for critical peak pairs, ensuring greater confidence in the results, especially for complex mixtures. |
| Linearity (r²) | ≥ 0.995 | While r² is a primary metric, a method with a value closer to 1.000 and a random distribution of residuals is superior. |
| Range | 80% - 120% of test concentration for assays.[7] | A wider validated range offers more operational flexibility compared to a method with a narrower range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for drug substance/product assay.[4] | A method with a mean recovery closer to 100.0% and a tighter confidence interval is considered more accurate. |
| Precision (RSD) | Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%[4] | Lower RSD values indicate less random error and a more reliable method. Comparing RSDs directly quantifies the difference in precision. |
| LOQ | Demonstrated with acceptable accuracy and precision (e.g., recovery 80-120%, RSD ≤ 10%). | For impurity analysis, a method with a lower, validated LOQ is superior as it allows for the detection of impurities at lower levels. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within limits despite small variations. | A method that shows minimal variation in results across all tested parameters is more robust and reliable for routine use. |
Logical Relationships in Validation
The validation parameters are not independent islands; they are interconnected. Understanding these relationships is key to designing an efficient validation study.
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A Practical Guide to Analytical Method Validation: Ensuring Data Integrity and Regulatory Compliance
In the landscape of pharmaceutical development and manufacturing, the generation of reliable analytical data is paramount. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven approach to analytical method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] This ensures the quality, reliability, and consistency of analytical results, which are integral to any good analytical practice.[2]
The Analytical Method Validation Workflow
A well-structured validation process follows a logical progression from planning to execution and documentation. This workflow ensures that all aspects of the method's performance are thoroughly evaluated and documented.
Caption: A flowchart illustrating the key phases of analytical method validation, from initial planning and protocol development to experimental execution and final reporting.
Core Validation Parameters: A Detailed Examination
The ICH guidelines detail several key parameters that must be evaluated during method validation.[1][7] The specific parameters to be assessed depend on the type of analytical method being validated (e.g., identification, quantitative test for impurities, or assay).[5]
Specificity
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This is arguably the most critical parameter, as it ensures that the signal being measured is solely from the analyte of interest, preventing false positive results.[8][9]
Experimental Protocol:
-
Forced Degradation Studies (for stability-indicating methods):
-
Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Demonstrate that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is often employed here.
-
-
Interference from Excipients (for drug products):
-
Prepare a placebo sample (containing all excipients without the active pharmaceutical ingredient - API).
-
Analyze the placebo and demonstrate that there are no interfering peaks at the retention time of the analyte.
-
-
Cross-Reactivity (for immunoassays):
-
Test structurally similar or related compounds to ensure they do not produce a significant signal.
-
Linearity
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[2] This is fundamental for quantitative analysis, as it establishes the mathematical relationship used to calculate the concentration of the analyte in unknown samples.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the target concentration for an assay.[2][3]
-
Analyze each concentration level in triplicate.[3]
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[3]
Range
The "Why": The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2] This parameter defines the boundaries within which the method can be reliably used for quantification.
Experimental Protocol:
-
The data obtained from the linearity and accuracy studies are used to establish the range of the method.[3] The specified ranges can vary depending on the application; for example, an assay of a drug substance typically requires a range of 80% to 120% of the test concentration.[2]
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[2] It provides a measure of the systematic error of the method. High accuracy is crucial for making correct decisions about product quality and dosage.
Experimental Protocol:
-
For Drug Substance: Apply the method to an analyte of known purity (e.g., a reference standard).
-
For Drug Product: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percent recovery for each replicate. The mean percent recovery should be reported.[9]
Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It measures the random error of the method and is considered at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Reproducibility:
-
This is assessed by means of an inter-laboratory trial and is often considered during the standardization of a method.[2] It is not typically required for submission for a new drug application.
-
Detection Limit (LOD)
The "Why": The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] This is a critical parameter for impurity tests where the presence or absence of a compound needs to be determined.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[2]
-
Based on the Standard Deviation of the Response and the Slope: The LOD may be expressed as: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.[2]
Quantitation Limit (LOQ)
The "Why": The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] This is essential for the quantitative determination of impurities and low-level analytes.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 10:1 is a common benchmark.
-
Based on the Standard Deviation of the Response and the Slope: The LOQ may be expressed as: LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Experimental Determination: Prepare and analyze a series of samples with known concentrations near the expected LOQ and establish the concentration at which acceptable accuracy and precision are achieved.[3]
Robustness
The "Why": Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of its reliability during normal usage and is typically evaluated during the method development phase.
Experimental Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate for HPLC).
-
Introduce small, deliberate variations to these parameters.
-
Analyze a sample under each modified condition.
-
Evaluate the impact of these changes on the analytical results (e.g., peak resolution, retention time, quantitative results).
Summary of Acceptance Criteria
The acceptance criteria for each validation parameter should be predefined in the validation protocol and justified based on the method's intended purpose and regulatory expectations.[7]
| Validation Parameter | Typical Acceptance Criteria for Assay of a Drug Substance | Source |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | [3] |
| Y-intercept ≤ 2% of the target concentration response | [3] | |
| Accuracy | Mean recovery of 98.0% to 102.0% | [2] |
| Precision (Repeatability) | RSD ≤ 1% | [3] |
| Precision (Intermediate) | RSD ≤ 2% | [3] |
| Range | 80% to 120% of the test concentration | [2] |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | [2] |
| Specificity | No interference from placebo or degradation products | [8] |
| Robustness | System suitability parameters are met under all varied conditions | [10] |
Note: These are typical criteria and may vary depending on the specific application, analyte, and matrix.
Conclusion
A thoroughly validated analytical method is a cornerstone of quality in the pharmaceutical industry. It provides a high degree of assurance that the method will consistently produce data that is accurate, reliable, and fit for its intended purpose.[2][10] By following a structured approach grounded in the principles of the ICH and FDA guidelines, and by understanding the scientific rationale behind each validation parameter, researchers and scientists can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Kymos. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
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FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
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GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
